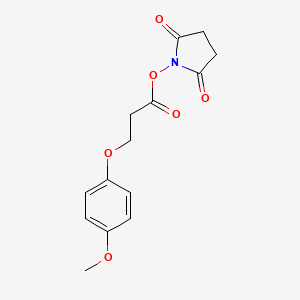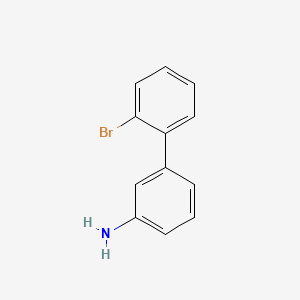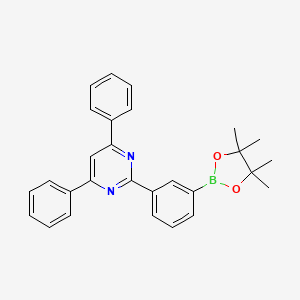![molecular formula C50H52FeP2 B12284124 (S)-1-[(S)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene](/img/structure/B12284124.png)
(S)-1-[(S)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-((Rp)-2-[2-[di(3,5-xylyl)phosphino]phenyl]ferrocenyl)ethyldi(3,5-xylyl)phosphine is a complex organophosphorus compound. It features a ferrocene backbone, which is a sandwich-like structure consisting of two cyclopentadienyl rings bound to a central iron atom. The compound is notable for its chiral properties, making it valuable in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((Rp)-2-[2-[di(3,5-xylyl)phosphino]phenyl]ferrocenyl)ethyldi(3,5-xylyl)phosphine typically involves multiple steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Groups: The di(3,5-xylyl)phosphino groups are introduced via a substitution reaction, often using a Grignard reagent or a lithium reagent.
Chiral Induction: The chiral center is introduced through asymmetric synthesis, often employing chiral ligands or catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene moiety, leading to the formation of ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: The phosphine groups can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halides like methyl iodide or benzyl chloride can be used under mild conditions.
Major Products
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene structure.
Substitution: Formation of various phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound is used as a ligand in transition metal catalysis, particularly in asymmetric hydrogenation and hydroformylation reactions.
Synthesis: It serves as a chiral auxiliary in the synthesis of complex organic molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules, enhancing their stability and activity.
Medicine
Drug Development: Its chiral properties make it valuable in the development of enantiomerically pure pharmaceuticals.
Industry
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The compound exerts its effects primarily through its ability to coordinate with transition metals. The phosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The ferrocene backbone provides additional stability and electronic properties, enhancing the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with similar applications in catalysis.
1,1’-Bis(diphenylphosphino)ferrocene: Known for its use in asymmetric synthesis.
Uniqueness
®-1-((Rp)-2-[2-[di(3,5-xylyl)phosphino]phenyl]ferrocenyl)ethyldi(3,5-xylyl)phosphine is unique due to its specific chiral properties and the presence of di(3,5-xylyl)phosphino groups, which provide enhanced steric and electronic effects compared to other phosphine ligands.
Eigenschaften
Molekularformel |
C50H52FeP2 |
|---|---|
Molekulargewicht |
770.7 g/mol |
InChI |
InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H; |
InChI-Schlüssel |
IDRVINOGJFWZOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-O-[4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12284052.png)
![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12284060.png)



![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)

![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)

![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)


